

Navigating the Challenges of the PHCCC, (+)-Scaffold: A Technical Support Guide

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Compound of Interest		
Compound Name:	Phccc, (+)-	
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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing the historically flat structure-activity relationship (SAR) of the **Phccc**, (+)- scaffold. The information is derived from studies aimed at optimizing this scaffold for its role as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4).

Frequently Asked Questions (FAQs)

Q1: What is the PHCCC, (+)- scaffold and why is its SAR considered "flat"?

A1: PHCCC, or (–)-N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a known positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4) [1][2][3][4]. Historically, the mGluR community has perceived the SAR of the PHCCC scaffold as "flat," suggesting that chemical modifications to the core structure often result in compounds that are either inactive or have reduced activity compared to the original compound[1]. This has made optimization of its potency and selectivity challenging.

Q2: What are the known issues associated with the PHCCC scaffold?

A2: Besides the flat SAR, the PHCCC scaffold has several other drawbacks that have hindered its development. These include:

Antagonistic activity at the mGluR1 receptor.



- · Poor physicochemical properties.
- Limited penetration of the blood-brain barrier[1].

Q3: Have there been successful attempts to overcome the flat SAR of the PHCCC scaffold?

A3: Yes, a detailed re-exploration of the PHCCC chemotype has demonstrated that the scaffold is indeed amenable to chemical optimization[1]. By systematically modifying different regions of the molecule, researchers have successfully developed analogs with improved potency and efficacy as mGluR4 PAMs, as well as enhanced selectivity against other mGluR subtypes[1][2] [5].

Q4: Which regions of the PHCCC scaffold are most tolerant to chemical modification?

A4: Studies have shown that the amide region of the PHCCC scaffold is particularly receptive to modification[1][2]. Exploration of heteroaryl amides, for instance, has led to the discovery of compounds with significantly improved potency and efficacy[2].

Q5: What is the most potent analog of PHCCC discovered so far?

A5: The 2-pyridylamide derivative of PHCCC was identified as the most potent compound in its class, with a potency of 870 nM and a relative efficacy of 94.9% compared to PHCCC[2]. Further optimization of this derivative led to the development of compound 10c (VU0359516), which exhibited a more than 4-fold increase in potency and a 2-fold enhancement in efficacy compared to the parent compound, (–)-PHCCC[2].

Troubleshooting Guide

Issue: My novel PHCCC analogs show reduced or no activity.

Possible Cause 1: Modification of intolerant regions.

- Troubleshooting: Early SAR studies indicated that many modifications to the PHCCC scaffold lead to a loss of activity[1]. It is possible that your modifications are in regions critical for binding or allosteric modulation.
- Recommendation: Focus your synthetic efforts on the regions of the scaffold that have been shown to be more tolerant to substitution, such as the amide portion of the molecule.



Specifically, exploring heteroaryl amides has proven to be a successful strategy[2].

Possible Cause 2: Unfavorable stereochemistry.

- Troubleshooting: The activity of PHCCC is stereospecific. The (–)-enantiomer is the active form.
- Recommendation: Ensure that your synthetic route produces the desired enantiomer. Chiral
 separation and analysis are crucial to confirm the stereochemistry of your final compounds.
 For instance, the resolution of racemic analogs has shown a significant enhancement in
 potency and efficacy for the desired enantiomer[2].

Possible Cause 3: Poor physicochemical properties.

- Troubleshooting: The parent PHCCC scaffold is known for its poor physicochemical properties, which can affect solubility, permeability, and ultimately, activity in cell-based assays[1]. Your analogs may have inherited or exacerbated these issues.
- Recommendation: Characterize the physicochemical properties of your analogs, such as solubility and lipophilicity (LogP). Consider introducing modifications that can improve these properties without negatively impacting the pharmacophore.

Quantitative Data Summary

The following tables summarize the structure-activity relationship data for key analogs of the PHCCC scaffold.

Table 1: SAR of Phenyl Amide Analogs of PHCCC



Compound	R Group	Potency (EC50, μM)	% Glu Max relative to PHCCC
PHCCC (1)	Н	3.7	100
5a	4-F	2.9	104.9
5b	4-CI	4.3	92.2
5c	4-CH3	2.5	102.5
5d	4-OCH3	3.5	107.1
5e	3-F	2.8	101.4
5f	3-Cl	2.7	100.8
5g	2-F	2.4	105.7
5h	2-Cl	2.1	104.2

Data sourced from ACS Chemical Neuroscience[2].

Table 2: SAR of Heteroaryl Amide Analogs of PHCCC

Compound	Heteroaryl Group	Potency (EC50, μM)	% Glu Max relative to PHCCC
5i	2-pyridyl	0.87	94.9
5j	3-pyridyl	2.5	96.6
5k	5-Cl-2-pyridyl	1.1	114.7
51	6-Ph-2-pyridyl	>30	N/A
5m	5-CF3-2-pyridyl	1.6	98.4

Data sourced from ACS Chemical Neuroscience[2].

Experimental Protocols

Protocol 1: Synthesis of PHCCC Analogs (Amide Modification)



This protocol describes the general procedure for synthesizing amide analogs of the PHCCC scaffold.

- Starting Material: Begin with the carboxylic acid precursor of the PHCCC scaffold.
- Amide Coupling:
 - Dissolve the carboxylic acid precursor in a suitable solvent (e.g., dichloromethane).
 - Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
 - Add the desired aniline or heteroarylamine.
 - Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Work-up and Purification:
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography to obtain the desired amide analog.

Protocol 2: mGluR4 Potency and Efficacy Assay

This protocol outlines a method to assess the potency and efficacy of PHCCC analogs as mGluR4 PAMs.

- Cell Culture: Use a stable cell line expressing human mGluR4 (hmGluR4).
- Assay Principle: The assay measures the ability of a compound to potentiate the response of the receptor to a sub-maximal concentration of glutamate. This is often done using a calcium mobilization assay or a similar functional readout.
- Procedure:

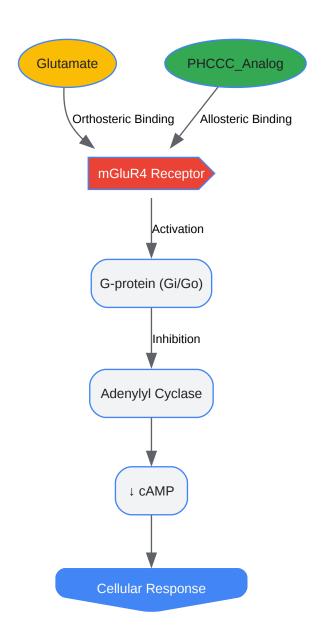


- Plate the hmGluR4-expressing cells in a multi-well plate.
- Prepare a dose-response curve of the test compound.
- Add the test compound to the cells at various concentrations.
- Add a fixed, sub-maximal concentration of glutamate (e.g., EC20).
- Measure the receptor response (e.g., change in intracellular calcium) using a plate reader.
- Data Analysis:
 - Calculate the EC50 value for each compound, which represents the concentration at which it produces 50% of its maximal effect.
 - Determine the maximal efficacy (% Glu Max) of the compound relative to PHCCC.

Visualizations







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